4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid
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Overview
Description
4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H8N2O3. It is characterized by a benzoxadiazole ring fused with a tetrahydro structure and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxyimino-4,5,6,7-tetrahydro-2,1,3-benzoxadiazole with sulfuric acid or acetic anhydride, leading to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride for acylation or alcohols for esterification are commonly employed.
Major Products: The major products formed from these reactions include various derivatives such as esters, amides, and amino compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydro-2,1,3-benzothiadiazole-5-carboxylic acid
- 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-carboxamide
- 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazole-5-methyl ester
Comparison: Compared to its analogs, 4,5,6,7-tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its carboxylic acid group makes it more reactive in substitution reactions compared to its amide or ester counterparts .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2,1,3-benzoxadiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h4H,1-3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZZDWVXLVCRHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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